molecular formula C13H16O2 B14299564 2-{[(2-Ethenylphenyl)methoxy]methyl}-2-methyloxirane CAS No. 114440-31-2

2-{[(2-Ethenylphenyl)methoxy]methyl}-2-methyloxirane

Cat. No.: B14299564
CAS No.: 114440-31-2
M. Wt: 204.26 g/mol
InChI Key: PXQLEKWAPJXKMA-UHFFFAOYSA-N
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Description

2-{[(2-Ethenylphenyl)methoxy]methyl}-2-methyloxirane is an organic compound that belongs to the class of epoxides. Epoxides are cyclic ethers with a three-membered ring, which makes them highly reactive due to the ring strain. This compound is characterized by the presence of an oxirane ring attached to a 2-ethenylphenyl group through a methoxy methyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Ethenylphenyl)methoxy]methyl}-2-methyloxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes. The starting material, 2-ethenylphenylmethanol, can be reacted with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under mild conditions to form the desired epoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the epoxidation process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Ethenylphenyl)methoxy]methyl}-2-methyloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Diols

    Reduction: Alcohols

    Substitution: Substituted alcohols and ethers

Scientific Research Applications

2-{[(2-Ethenylphenyl)methoxy]methyl}-2-methyloxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(2-Ethenylphenyl)methoxy]methyl}-2-methyloxirane involves the nucleophilic attack on the electrophilic carbon atoms of the oxirane ring. This leads to the ring-opening and formation of new bonds. The compound’s reactivity is primarily due to the ring strain in the three-membered oxirane ring, which makes it susceptible to nucleophilic attack .

Comparison with Similar Compounds

Properties

114440-31-2

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-[(2-ethenylphenyl)methoxymethyl]-2-methyloxirane

InChI

InChI=1S/C13H16O2/c1-3-11-6-4-5-7-12(11)8-14-9-13(2)10-15-13/h3-7H,1,8-10H2,2H3

InChI Key

PXQLEKWAPJXKMA-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)COCC2=CC=CC=C2C=C

Origin of Product

United States

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